molecular formula C10H8N2O4 B8451155 Methyl 7-hydroxy-4-oxo-3,4-dihydroquinazoline-6-carboxylate

Methyl 7-hydroxy-4-oxo-3,4-dihydroquinazoline-6-carboxylate

Cat. No. B8451155
M. Wt: 220.18 g/mol
InChI Key: GYTIFDJEWWCWHA-UHFFFAOYSA-N
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Patent
US06806274B1

Procedure details

A mixture of methyl 4-amino-5-carbamoyl-2-hydroxybenzoate (5.4 g) and formic acid (50 ml) was heated to reflux for 1 hour. The mixture was evaporated. Toluene (75 ml) was added and the mixture was evaporated. The solid residue was washed with methanol and diethyl ether and dried to give methyl 7-hydroxy-4-oxo-3,4-dihydroquinazolin-6-carboxylate (5.2 g); NMR Spectrum: (DMSOd6) 4.9 (s, 3H), 7.09 (s, 1H), 7.39 (s, 1H), 8.5 (s, 1H).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([C:12](=[O:14])[NH2:13])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([OH:15])[CH:3]=1.[CH:16](O)=O>>[OH:15][C:4]1[CH:3]=[C:2]2[C:11]([C:12](=[O:14])[NH:13][CH:16]=[N:1]2)=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)OC)C=C1C(N)=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
ADDITION
Type
ADDITION
Details
Toluene (75 ml) was added
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
WASH
Type
WASH
Details
The solid residue was washed with methanol and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C2C(NC=NC2=C1)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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